molecular formula C20H18N4O2S B2779055 N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide CAS No. 920689-93-6

N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide

Cat. No. B2779055
CAS RN: 920689-93-6
M. Wt: 378.45
InChI Key: BUMYLYBIQOANQS-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds within this category often involves reactions of arylmethylidene derivatives of furan-2(3H)-ones, serving as precursors for heterocyclic compounds containing pyrimidine and other structural fragments. These synthetic processes aim to develop new biologically active compounds with potential applications in various fields, including medicinal chemistry and agriculture. Aniskova, Grinev, and Yegorova (2017) described the synthesis of compounds showing plant-growth regulatory activity through the interaction of 5-aryl-3-arylmethylidenefuran-2(3H)-ones with thiourea, underlining the chemical versatility and potential utility of these molecules in developing new agrochemicals (Aniskova, Grinev, & Yegorova, 2017).

Biological Activities

Research into the biological activities of these compounds reveals their potential in various therapeutic areas. For instance, the design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive and anti-inflammatory properties. Such studies contribute to the understanding of the compound's pharmacological profiles and lay the groundwork for future drug development aimed at treating pain and inflammation (Selvam, Karthik, Palanirajan, & Ali, 2012).

Antiprotozoal and Antitumor Applications

Compounds with structures similar to N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide have been evaluated for their antiprotozoal and antitumor activities. Ismail et al. (2004) synthesized dicationic imidazo[1,2-a]pyridines, demonstrating potent in vitro and in vivo activities against protozoan parasites and highlighting the potential for treating diseases caused by these organisms. The study indicates the significance of structural modification in enhancing biological activity and specificity (Ismail et al., 2004).

Structural Studies and Drug Design

The crystallographic analysis of related compounds offers insights into their interaction mechanisms with biological targets, facilitating the design of more potent and selective agents. Studies involving the crystal structure of complexes between DNA and specific inhibitors help understand the molecular basis of drug-DNA interactions, guiding the optimization of drug candidates for improved efficacy and reduced toxicity (Laughton et al., 1995).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[(2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-13-23-19(22-11-17(25)21-10-15-8-5-9-26-15)18-16(12-27-20(18)24-13)14-6-3-2-4-7-14/h2-9,12H,10-11H2,1H3,(H,21,25)(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUMYLYBIQOANQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=CSC2=N1)C3=CC=CC=C3)NCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide

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